1,4-bis(benzenesulfonyl)-N-(4-bromophenyl)piperazine-2-carboxamide
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Overview
Description
1,4-bis(benzenesulfonyl)-N-(4-bromophenyl)piperazine-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of benzenesulfonyl and bromophenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-(4-bromophenyl)piperazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Piperazine Core: Starting with piperazine, the core structure is often modified by introducing carboxamide groups through reactions with carboxylic acids or their derivatives.
Introduction of Benzenesulfonyl Groups: The benzenesulfonyl groups can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Bromination: The bromophenyl group is typically introduced through bromination reactions using bromine or other brominating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(benzenesulfonyl)-N-(4-bromophenyl)piperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the carboxamide group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-bis(benzenesulfonyl)-N-(4-bromophenyl)piperazine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(benzenesulfonyl)piperazine-2-carboxamide: Lacks the bromophenyl group, which may result in different chemical and biological properties.
N-(4-bromophenyl)piperazine-2-carboxamide: Lacks the benzenesulfonyl groups, potentially affecting its reactivity and applications.
Uniqueness
1,4-bis(benzenesulfonyl)-N-(4-bromophenyl)piperazine-2-carboxamide is unique due to the presence of both benzenesulfonyl and bromophenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(4-bromophenyl)piperazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O5S2/c24-18-11-13-19(14-12-18)25-23(28)22-17-26(33(29,30)20-7-3-1-4-8-20)15-16-27(22)34(31,32)21-9-5-2-6-10-21/h1-14,22H,15-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOJEAWYTCQSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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